![molecular formula C22H15N3O3S B2796378 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 313550-18-4](/img/structure/B2796378.png)
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide
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Description
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide, also known as DNTB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. DNTB has been shown to have various biochemical and physiological effects, which make it a valuable tool for studying different biological processes.
Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
One notable application of compounds related to (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide is in the field of diabetes research. A study synthesized similar molecules with thiazolidinedione rings, evaluating their hypoglycemic activity and cholesterol and triglyceride-lowering effects in rats. These compounds showed a significant reduction in blood glucose, cholesterol, and triglyceride levels, indicating potential for diabetes treatment (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Synthesis and Characterization of Metal Complexes
Another study focused on the synthesis and characterization of metal complexes using N-(R-carbamothioyl)-4-nitrobenzamide derivatives. These complexes exhibited significant antibacterial activity, which was more potent than the ligands alone. This research indicates potential applications in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Fluorescence Emission Studies
The fluorescence emissions of certain positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide, a compound structurally related to (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide, have been studied. These emissions were selectively reduced upon interaction with specific metal ions, which could be useful in developing sensors or analytical methods for detecting these ions (Phukan, Goswami, & Baruah, 2015).
Antibacterial Activity of Thiazolidin-4-one Derivatives
Research on 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives, which are structurally similar to (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide, has demonstrated promising antibacterial and antifungal properties. This research provides insights into the development of new therapeutics for microbial diseases (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(17-11-13-18(14-12-17)25(27)28)24-22-23-19(15-7-3-1-4-8-15)20(29-22)16-9-5-2-6-10-16/h1-14H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIWSLYSJOSYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-nitrobenzamide |
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